molecular formula C23H36N2O2 B11708775 3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole

3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole

Katalognummer: B11708775
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: VELFRACKXQITDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C23H36N2O2. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as precipitation polymerization and other scalable methods are employed to produce the compound in significant quantities .

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The oxadiazole ring can participate in various chemical interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of the hexyloxy and nonyl groups. These structural features contribute to its distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C23H36N2O2

Molekulargewicht

372.5 g/mol

IUPAC-Name

3-(4-hexoxyphenyl)-5-nonyl-1,2,4-oxadiazole

InChI

InChI=1S/C23H36N2O2/c1-3-5-7-9-10-11-12-14-22-24-23(25-27-22)20-15-17-21(18-16-20)26-19-13-8-6-4-2/h15-18H,3-14,19H2,1-2H3

InChI-Schlüssel

VELFRACKXQITDP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC1=NC(=NO1)C2=CC=C(C=C2)OCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.